2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in medicinal chemistry and other fields.
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Mode of Action
It’s known that quinazoline derivatives work through various mechanisms depending on their functional groups and the disease they are targeting .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Pharmacokinetics
It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors like water .
Result of Action
Given the wide range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of toxic reagents and the generation of waste. The described method achieves a purity of over 99% and a total yield of more than 79%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biological assays to investigate its effects on various biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid include other quinoline derivatives like:
- 4-Chlorophenylquinoline
- 4-Bromophenylquinoline
- 4-Isopropoxyphenylquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropoxy group and the carboxylic acid moiety allows for unique interactions with biological targets and distinct chemical transformations .
Properties
IUPAC Name |
8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYJEPBDHZPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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